N6-ethanimidoyl-D-lysine
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Descripción general
Descripción
La litografía de nanoimpresión (NIL) es un método novedoso para fabricar patrones a escala micro/nanométrica con bajo costo, alto rendimiento y alta resolución . Es una técnica convincente para la fabricación de dispositivos a nanoescala de bajo costo, que permite la replicación precisa y repetible de patrones a nanoescala a partir de un solo paso de estampado de alta resolución . NIL es versátil y se puede utilizar en diversas aplicaciones, como óptica, plasmónica y biotecnología .
Métodos De Preparación
La litografía de nanoimpresión implica el uso de un molde para definir la deformación a nanoescala de una resistencia, que luego se cura mediante la aplicación de calor o ultravioleta . El proceso se puede separar ampliamente en dos categorías: litografía de nanoimpresión dura y blanda. La litografía de nanoimpresión dura emplea un molde hecho de un material rígido como el silicio o el cuarzo, lo que permite soportar características finas tan pequeñas como 5 nanómetros . La litografía de nanoimpresión blanda utiliza moldes compuestos de materiales elastoméricos como poli (dimetilsiloxanos), poliimidas y poliuretanos .
Análisis De Reacciones Químicas
La litografía de nanoimpresión no implica reacciones químicas tradicionales como la oxidación, la reducción o la sustitución. En cambio, se basa en la deformación mecánica de un material de resistencia y su posterior curado . El material de resistencia se puede tratar mediante grabado, deposición de metal u otras técnicas litográficas estándar para generar un dispositivo final o un nuevo molde para su posterior procesamiento .
Aplicaciones Científicas De Investigación
La litografía de nanoimpresión ha encontrado aplicaciones en muchas áreas de la fabricación de dispositivos a nanoescala, que van desde dispositivos semiconductores estándar hasta aplicaciones más singulares en óptica, plasmónica, microfluídica y estructuras biomiméticas . También se utiliza en la producción en masa de patrones micro/nanoescala de gran área y estructuras tridimensionales complejas con características de alta relación de aspecto . NIL ha demostrado un gran potencial para mejorar el rendimiento de dispositivos como diodos emisores de luz, células solares, unidades de disco duro, diodos láser, pantallas, elementos ópticos de sublongitud de onda, vidrio antirreflectante, electrónica flexible y diodos orgánicos emisores de luz .
Mecanismo De Acción
El mecanismo de la litografía de nanoimpresión implica el uso de un molde para deformar mecánicamente un material de resistencia, que luego se cura para retener el patrón a nanoescala . El proceso se puede realizar utilizando calor o luz ultravioleta para curar la resistencia . La replicación precisa y repetible de patrones a nanoescala se logra mediante el proceso de deformación mecánica y curado .
Comparación Con Compuestos Similares
La litografía de nanoimpresión es única en su capacidad para producir patrones a nanoescala de alta resolución con bajo costo y alto rendimiento . En comparación con otras técnicas litográficas como la litografía de haz de electrones y la litografía de haz de iones de helio, NIL es más versátil y rentable . Técnicas similares incluyen la litografía suave y el estampado, pero NIL ofrece una mayor resolución y repetibilidad .
Técnicas similares:
- Litografía de haz de electrones
- Litografía de haz de iones de helio
- Litografía suave
- Estampado
La litografía de nanoimpresión destaca por su capacidad para producir características finas tan pequeñas como 5 nanómetros y su versatilidad en diversas aplicaciones .
Propiedades
Fórmula molecular |
C8H17N3O2 |
---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2R)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |
InChI |
InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m1/s1 |
Clave InChI |
ONYFNWIHJBLQKE-SSDOTTSWSA-N |
SMILES isomérico |
CC(=NCCCC[C@H](C(=O)O)N)N |
SMILES canónico |
CC(=NCCCCC(C(=O)O)N)N |
Sinónimos |
L-iminoethyl-L-lysine L-N6-(1-iminoethyl)Lys L-N6-(1-iminoethyl)lysine L-NIL cpd N(6)-(1-iminoethyl)lysine |
Origen del producto |
United States |
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